

Application Notes and Protocols for Oxazine-170 in Fluorescence Microscopy

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Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

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Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine family, characterized by its absorption and emission in the red to far-red region of the spectrum.[1][2] This property makes it a valuable tool in fluorescence microscopy, particularly for live-cell imaging, as longer wavelengths of light are less phototoxic to cells and result in reduced autofluorescence from cellular components.[3] This document provides detailed application notes and protocols for the use of **Oxazine-170** in fluorescence microscopy, with a specific focus on its application as a probe for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Principle of Detection: ROS/RNS Sensing

Oxazine-170 can be utilized as a fluorogenic sensor for the detection of specific ROS and RNS, such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻).[4][5] In its basal state, the oxazine fluorophore can be in a quenched or non-fluorescent form. Upon reaction with highly reactive species like HOCl or ONOO⁻, the dye is oxidized, leading to the release of the fluorescent oxazine molecule.[5] This results in a significant increase in fluorescence intensity, which can be measured to indicate the presence and generation of these reactive species within living cells.[5][6] This mechanism allows for the visualization of cellular oxidative stress, a key process in various physiological and pathological conditions, including inflammation and cardiovascular disease.[4][7][8]

Data Presentation

The photophysical properties and recommended parameters for the use of **Oxazine-170** are summarized in the tables below.

Table 1: Photophysical Properties of **Oxazine-170**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~621 nm (in ethanol)	[1]
Emission Maximum (λ_{em})	~648 nm (in ethanol)	[1]
Molar Extinction Coefficient	~83,000 $\text{cm}^{-1}\text{M}^{-1}$ at 613.3 nm	[2]
Quantum Yield	~0.63 (in methanol)	[2]
Recommended Excitation Laser	633 nm / 640 nm	[9]
Recommended Emission Filter	660 - 720 nm	[5]

Table 2: Recommended Parameters for Live-Cell Staining and Imaging

Parameter	Recommended Range	Notes
Stock Solution Concentration	1-10 mM in DMSO	Prepare fresh and store at -20°C, protected from light.
Working Concentration	2 - 20 µM	Optimal concentration should be determined experimentally for each cell type and application. Start with a titration from 1-25 µM.
Incubation Time	30 - 120 minutes	Time may vary depending on cell type and experimental conditions.
Incubation Temperature	37°C	Standard cell culture conditions.
Washing Steps	2-3 times with pre-warmed buffer	Crucial for reducing background fluorescence. Use phenol red-free medium or PBS.
Imaging Medium	Phenol red-free cell culture medium or HBSS	To maintain cell health and reduce background.

Experimental Protocols

Protocol 1: Preparation of Oxazine-170 Staining Solution

- Prepare a 1 mM Stock Solution: Dissolve the appropriate amount of **Oxazine-170** perchlorate in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, for a molecular weight of 457.9 g/mol , dissolve 0.46 mg in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a pre-warmed, serum-free, phenol red-free cell culture

medium or Hanks' Balanced Salt Solution (HBSS) to the desired final concentration (e.g., 2-20 μ M).

Protocol 2: Staining of Adherent Cells for ROS/RNS Detection

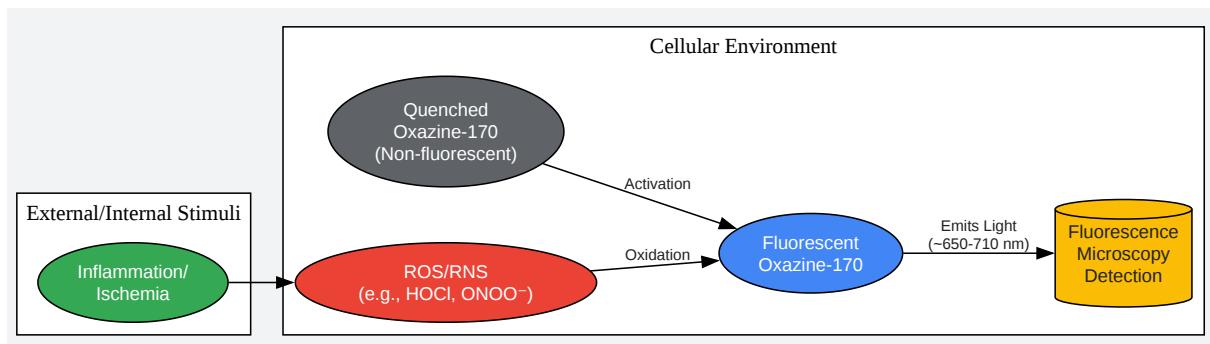
- Cell Culture: Plate adherent cells on glass-bottom dishes or chambered coverglass suitable for fluorescence microscopy and culture until they reach the desired confluence.
- Induce Oxidative Stress (Optional): If the experiment involves inducing ROS/RNS production, treat the cells with the desired stimulus (e.g., phorbol 12-myristate 13-acetate (PMA) for neutrophils, or other inflammatory mediators) for the appropriate duration. Include an untreated control group.
- Washing: Gently wash the cells once with pre-warmed, phenol red-free medium or PBS.
- Staining: Add the freshly prepared **Oxazine-170** working solution to the cells, ensuring the entire surface is covered.
- Incubation: Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium or PBS to remove excess dye and reduce background fluorescence.
- Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters.

Protocol 3: Fluorescence Microscopy Imaging

- Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a laser line suitable for exciting **Oxazine-170** (e.g., 633 nm or 640 nm).
- Filter Selection: Use a long-pass or band-pass emission filter appropriate for collecting the fluorescence of **Oxazine-170** (e.g., 660-720 nm).

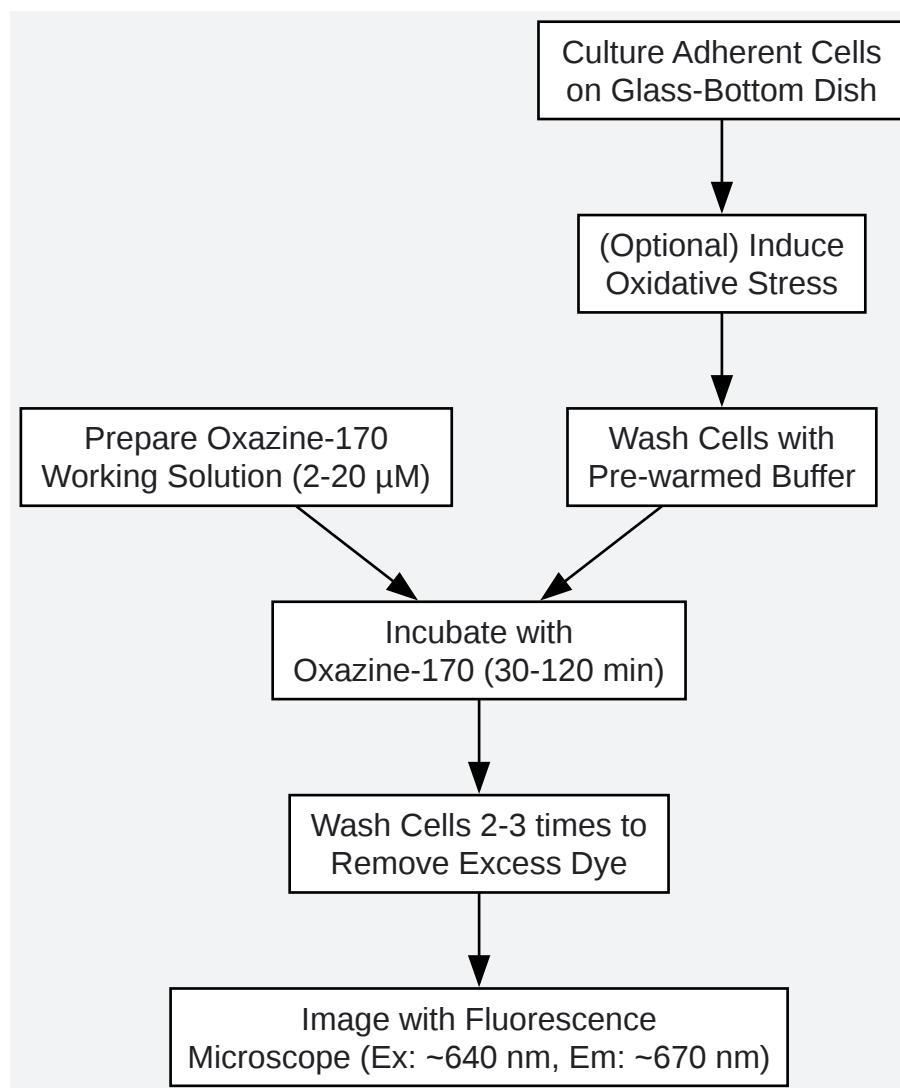
- **Image Acquisition:** To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[10] For time-lapse imaging, adjust the acquisition frequency to balance temporal resolution with cell health.[3]
- **Control Experiments:**
 - **Unstained Cells:** Image unstained cells under the same acquisition settings to determine the level of autofluorescence.
 - **Negative Control:** Image cells stained with **Oxazine-170** but not treated with an ROS/RNS inducer to establish baseline fluorescence.
 - **Positive Control:** Image cells treated with a known inducer of HOCl or ONOO⁻ to confirm the responsiveness of the probe.

Mandatory Visualization



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Caption: Mechanism of ROS/RNS detection by **Oxazine-170**.



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Caption: Experimental workflow for live-cell imaging with **Oxazine-170**.

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